molecular formula C22H28Br2N6O5 B110486 Acebrophylline CAS No. 96989-76-3

Acebrophylline

Katalognummer: B110486
CAS-Nummer: 96989-76-3
Molekulargewicht: 616.3 g/mol
InChI-Schlüssel: IPUHJDQWESJTGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acebrophylline is a xanthine derivative composed of Ambroxol and Theophylline-7-acetic acid, designed to synergize bronchodilation and mucolytic effects . It is clinically used for managing chronic obstructive pulmonary disease (COPD), asthma, and bronchitis by:

  • Relaxing bronchial smooth muscles via phosphodiesterase (PDE) inhibition, increasing cyclic adenosine monophosphate (cAMP) levels .
  • Reducing mucus viscosity by enhancing the "sol" phase and promoting mucociliary clearance .
  • Exerting anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α), leukotrienes, and phospholipase A2 .

This compound’s dual mechanism distinguishes it from conventional xanthines, offering combined bronchodilatory, expectorant, and anti-inflammatory benefits .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Ambroxol-Acefyllinat wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Ambroxol und Acefyllin beteiligt sind. Die Herstellung umfasst:

Industrielle Produktionsverfahren: Die industrielle Produktion von Ambroxol-Acefyllinat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert.

Arten von Reaktionen:

    Oxidation: Ambroxol-Acefyllinat kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.

    Reduktion: Reduktionsreaktionen können auftreten, insbesondere in Gegenwart von Reduktionsmitteln.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen erzeugen können.

4. Wissenschaftliche Forschungsanwendungen

Ambroxol-Acefyllinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Ambroxol-Acefyllinat übt seine Wirkungen durch verschiedene Mechanismen aus:

Molekulare Ziele und Pfade:

Ähnliche Verbindungen:

Einzigartigkeit: Ambroxol-Acefyllinat ist aufgrund seiner kombinierten mukolytischen und bronchodilatatorischen Wirkungen einzigartig, wodurch es bei der Behandlung von Atemwegserkrankungen wirksamer ist als seine einzelnen Komponenten .

Wissenschaftliche Forschungsanwendungen

Chronic Obstructive Pulmonary Disease (COPD)

Acebrophylline has been extensively studied as an add-on therapy for COPD:

  • Efficacy : A randomized controlled trial compared this compound and sustained-release theophylline in COPD patients. Both treatments showed similar improvements in spirometric parameters (FEV1, PEFR) and symptomatic relief, but this compound had a better safety profile regarding cardiovascular side effects .
ParameterGroup 1 (this compound)Group 2 (Theophylline)p-value
FEV1 (L)46.54 ± 6.1445.99 ± 6.630.79
PEFR (L/min)46.7 ± 6.2946.44 ± 6.530.89
Improvement in Dyspnoea (%)65%45%<0.05
  • Safety : In a study involving 30 COPD patients, this compound was well-tolerated with minimal adverse effects, primarily mild gastrointestinal discomfort .

Asthma Management

This compound is also effective in managing asthma symptoms:

  • Combination Therapy : A study indicated that combining montelukast with this compound improved asthma control compared to montelukast alone, with significant enhancements in FEV1 and reductions in cough and sputum production .
Treatment GroupMean FEV1 Improvement (%)Sputum Production Reduction (%)
Montelukast + this compoundSignificantly greaterSignificant
Montelukast AloneModerateModerate
  • Clinical Evidence : In patients with acute bronchitis or exacerbations of chronic asthma, this compound demonstrated significant improvements in respiratory function and symptom relief .

Other Respiratory Conditions

This compound has shown potential benefits in various other conditions:

  • Bronchitis and Sinusitis : Its mucolytic properties make it suitable for treating bronchitis and sinusitis by facilitating mucus clearance.
  • Pediatric Use : this compound has been reported as safe for use in children with respiratory ailments due to its low toxicity profile .

Case Study 1: COPD Management

A longitudinal study involved patients receiving either this compound or sustained-release theophylline over one year. Results indicated comparable improvements in lung function and symptom relief but highlighted fewer side effects with this compound .

Case Study 2: Asthma Control

In a multicenter trial, patients using a fixed-dose combination of montelukast and this compound experienced significant improvements in quality of life metrics compared to those on montelukast alone .

Vergleich Mit ähnlichen Verbindungen

Acebrophylline vs. Theophylline

Pharmacological and Clinical Efficacy

Parameter This compound Theophylline References
Mechanism PDE inhibition + mucoregulation Non-selective PDE inhibition
FEV1 Improvement 37% increase (post-treatment) 8.7% increase (post-treatment)
PEFR Improvement 237.3 mL (from 183.3 mL baseline) 222 mL (from 202.6 mL baseline)
Side Effects Minimal CV/CNS effects (e.g., 3% gastric irritation) 35% reported palpitations, tachycardia
Tolerability Better safety profile Higher risk of arrhythmias, nausea

Key Findings :

  • In a 4-week COPD study, this compound reduced breathlessness in 100% of patients, whereas 35% on sustained-release (SR) Theophylline experienced deterioration .
  • This compound showed superior improvement in forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR) in mild asthma patients compared to Theophylline .

This compound vs. Acefylline

Acefylline (Theophylline-7-acetic acid) is a structural analog but lacks Ambroxol. Limited direct clinical comparisons exist, but differences include:

Parameter This compound Acefylline References
Composition Ambroxol + Theophylline-7-acetic acid Theophylline-7-acetic acid alone
Mucolytic Action Enhanced via Ambroxol’s serous secretion Minimal or absent
Bioavailability Higher due to sustained-release formulations Shorter half-life

Key Findings :

  • This compound’s inclusion of Ambroxol provides additional mucoregulatory benefits, improving sputum clearance in COPD .
  • Analytical methods (e.g., HPLC) show this compound has distinct pharmacokinetic profiles compared to Acefylline, with longer retention times and higher stability .

This compound vs. Montelukast/Formoterol Combinations

In a 4-week asthma study, this compound combined with budesonide demonstrated:

  • Equivalent efficacy to Montelukast or Formoterol combinations in improving FEV1 and quality of life .

Analytical and Formulation Advantages

  • RP-HPLC Methods : this compound’s detection limits (LOD: 0.42 µg/mL; LOQ: 1.27 µg/mL) ensure precise quantification in formulations .
  • Sustained-Release Forms: Chronotherapeutic tablets with HPMC coatings provide 94% drug release after 6 hours, optimizing nighttime asthma management .

Biologische Aktivität

Acebrophylline is a pharmacological compound recognized for its multifaceted biological activity, particularly in the treatment of respiratory conditions. It is a xanthine derivative that combines the properties of ambroxol and theophylline-7 acetic acid, contributing to its mucolytic, bronchodilatory, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through several mechanisms:

  • Mucokinetic Activity : It enhances mucociliary clearance by reducing mucus viscosity and adhesivity, thereby improving ciliary function. This is crucial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .
  • Surfactant Production : The compound stimulates the synthesis and release of pulmonary surfactant, which is vital for maintaining alveolar stability and reducing surface tension in the lungs .
  • Anti-inflammatory Effects : this compound inhibits the production of inflammatory mediators like leukotrienes by diverting phosphatidylcholine from inflammatory pathways towards surfactant synthesis .

Case Studies

  • Study on COPD Patients :
    • Participants : 30 patients (27 males, 3 females) with a mean age of 62.6 years.
    • Treatment : 100 mg this compound twice daily for 14 days.
    • Results : Significant improvements were noted in cough intensity, dyspnea, and overall respiratory function (p < 0.01). Blood gas analysis showed increased PaO2 and decreased PaCO2 values at the end of treatment .
  • Comparative Study with Theophylline :
    • Patients treated with this compound exhibited greater improvements in forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR) compared to those receiving theophylline alone. Adverse effects were significantly lower in the this compound group .

Table 1: Summary of Clinical Outcomes with this compound Treatment

ParameterBaseline ValuePost-Treatment ValueStatistical Significance
Cough IntensityModerateMildp < 0.01
DyspneaModerateMildp < 0.01
FEV1 (L)1.52.0p < 0.01
PEFR (L/min)250350p < 0.01
PaO2 (mmHg)6075p < 0.01
PaCO2 (mmHg)5045p < 0.01

Research Findings

Research indicates that this compound's effectiveness is attributed to its ability to modulate various biological pathways involved in respiratory health:

  • Enhancement of Mucociliary Clearance : In vitro studies demonstrated that this compound significantly increased the transport of talc particles in isolated tracheal tissues, indicating improved mucociliary function .
  • Reduction in Inflammatory Markers : In human mononuclear cells, ambroxol (a component of this compound) reduced tumor necrosis factor (TNF) production, suggesting a potential mechanism for its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Acebrophylline that justify its use as an airway mucoregulator and anti-inflammatory agent?

this compound’s dual action as a mucoregulator and anti-inflammatory agent is supported by its ability to modulate bronchial secretions and reduce inflammatory mediators. Preclinical studies demonstrate its impact on PD20 (the provocative dose causing a 20% drop in forced expiratory volume), with this compound showing a 95% improvement in PD20 after 1 day compared to 40% for placebo, sustained at 85% vs. 30% after 30 days . Methodologically, these findings rely on randomized controlled trials (RCTs) with spirometric measurements and cytokine profiling to establish causality between drug administration and airway response.

Q. How can researchers design experiments to assess the sustained-release efficacy of this compound formulations?

Key experimental parameters include:

  • Polymer selection : Hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) are commonly used to control drug release rates. Increasing polymer concentration correlates with larger particle size (226±16 to 577±10 µm) and prolonged floating time in gastric fluid .
  • In vitro dissolution testing : Use simulated gastric fluid (pH 1.2) to evaluate release profiles over 12+ hours, ensuring alignment with pharmacokinetic goals .
  • Structural analysis : Scanning electron microscopy (SEM) confirms hollow microballoon structures, critical for buoyancy and sustained release .

Q. What are the methodological pitfalls to avoid when evaluating this compound’s bioavailability in novel formulations?

Common pitfalls include:

  • Inadequate sample size : Small batches (e.g., <6 formulations) may fail to capture variability in polymer-drug interactions .
  • Overlooking micromeritic properties : Poor flowability or density in microballoons can skew in vivo performance predictions .
  • Ignoring pH-dependent solubility : this compound’s release profile must be tested across physiological pH ranges to simulate gastrointestinal transit .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability across formulations be systematically reconciled?

To resolve contradictions:

  • Comparative dissolution studies : Contrast release profiles of orodispersible tablets (e.g., F12 formulation with 20-minute disintegration ) against gastroretentive microballoons .
  • Pharmacokinetic modeling : Apply compartmental models (e.g., zero-order vs. Higuchi kinetics) to correlate in vitro release with plasma concentration-time curves.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., polymer blends, excipient interactions) .

Q. What advanced statistical methods are recommended for analyzing time-dependent efficacy data in this compound trials?

  • Repeated measures ANOVA : Suitable for longitudinal PD20 measurements (e.g., day 1 vs. day 30 effects ).
  • Mixed-effects models : Account for inter-subject variability in crossover studies.
  • Survival analysis : Evaluate time-to-relapse in chronic obstructive pulmonary disease (COPD) cohorts treated with sustained-release formulations .

Q. How can researchers optimize experimental designs for this compound’s anti-inflammatory activity in heterogeneous patient populations?

  • Stratified randomization : Group participants by baseline inflammatory markers (e.g., IL-6, TNF-α levels) to control for confounding.
  • Dose-ranging studies : Use factorial designs to test multiple doses (e.g., 50–200 mg/day) and identify therapeutic windows.
  • Biomarker validation : Pair clinical endpoints (e.g., FEV1) with molecular assays (e.g., neutrophil elastase activity) to strengthen mechanistic claims .

Q. What methodologies address ethical challenges in this compound clinical trials involving vulnerable populations (e.g., asthmatic children)?

  • Informed consent protocols : Develop age-appropriate assent forms and guardian agreements.
  • Safety monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review adverse events (e.g., gastrointestinal irritation from microballoons ).
  • Equitable recruitment : Use community-based participatory research (CBPR) frameworks to ensure diverse representation .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret discrepancies between in vitro and in vivo performance of this compound formulations?

  • Bio-relevant dissolution testing : Adjust in vitro conditions (e.g., agitation rate, surfactant addition) to mimic gastric motility .
  • IVIVC modeling : Establish in vitro-in vivo correlations using deconvolution analysis of absorption data.
  • Failure mode analysis : Investigate batch-specific anomalies (e.g., polymer crystallization) via X-ray diffraction (XRD) .

Q. What frameworks guide the prioritization of research questions for this compound’s emerging applications (e.g., COVID-19-related bronchial inflammation)?

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO framework : Structure questions around Population (e.g., post-COVID patients), Intervention (this compound dose), Comparison (placebo/standard care), and Outcome (FEV1 improvement) .
  • Systematic reviews : Use PRISMA guidelines to identify evidence gaps in existing literature .

Eigenschaften

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914235
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96989-76-3, 179118-73-1
Record name Ambroxol theophyllinacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol acefyllinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179118-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL ACEFYLLINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of ambroxol base (20.0 g, 0.052 moles) and toluene (160 ml) was heated at 60-65° C. for 1-2 minutes to prepare a clear solution. Toluene (100 ml) and theophylline-7-acetic acid (12.6 g, 0.052 moles) were charged in a round bottom flask and heated at 75 to 80° C. To this flask, the prepared solution of ambroxol base in toluene was added under stirring while maintaining the temperature between 75-80° C. during 2-3 minutes. The resulting reaction mixture was stirred at 100-105° C. for 25-30 minutes. The reaction mixture was allowed to cool to room temperature. The separated solid product was filtered and washed with toluene and dried. The yield of Acebrophylline obtained was 98.2%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of ambroxol base in non-polar solvent is added to the flask containing theophylline-7-acetic acid and non-polar solvent under stirring while maintaining the temperature between 60-85° C. The addition time is 2-3 minutes. The reaction mixture is heated at the temperature between 60-105° C. with continuous stirring for 25-35 minutes. The reaction mixture is allowed to cool to the room temperature. A solid product is formed. This solid product is separated by filtration. The product is washed with the small amount of non-polar solvent and dried. The yield of Acebrophylline obtained is 95-98% of the theoretical yield. The yield of Acebrophylline is 154-159% of the weight of ambroxol base. The purity of Acebrophylline thus obtained as measured by HPLC is more than 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Acebrophylline
Acebrophylline
Acebrophylline
Acebrophylline
Acebrophylline
Acebrophylline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.